molecular formula C8H6BrIN2O B6183646 7-bromo-3-iodo-4-methoxy-1H-indazole CAS No. 1820896-26-1

7-bromo-3-iodo-4-methoxy-1H-indazole

Cat. No.: B6183646
CAS No.: 1820896-26-1
M. Wt: 353
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Description

7-Bromo-3-iodo-4-methoxy-1H-indazole is a halogen-substituted indazole derivative with the molecular formula C₈H₅BrIN₂O and molecular weight 353.95 g/mol. The compound features a bromine atom at position 7, an iodine atom at position 3, and a methoxy group at position 4 on the indazole core. This substitution pattern confers unique electronic and steric properties, making it a valuable intermediate in pharmaceutical chemistry, particularly in the synthesis of kinase inhibitors and antiviral agents .

Properties

CAS No.

1820896-26-1

Molecular Formula

C8H6BrIN2O

Molecular Weight

353

Purity

95

Origin of Product

United States

Preparation Methods

Representative Reaction Conditions:

ParameterValue
CatalystPd(PPh3)4\text{Pd(PPh}_3\text{)}_4
Solvent1,2-Dimethoxyethane (DME)
Temperature90°C
Yield70%

Diazotization and Iodine Displacement

Diazotization of aminoprecursors followed by iodide displacement is a classical route for introducing iodine. For instance, 4-bromo-2-iodo-6-methylaniline undergoes diazotization with NaNO2\text{NaNO}_2 in acetic acid, yielding a diazonium intermediate that is subsequently treated with potassium iodide (KI\text{KI}) to afford the iodinated product.

Experimental Protocol:

  • Diazotization :

    • Substrate: 4-Bromo-2-iodo-6-methylaniline (3.5 g, 11.2 mmol)

    • Reagents: NaNO2\text{NaNO}_2 (851 mg, 12.3 mmol), acetic acid (45 mL), water (2.1 mL)

    • Conditions: Room temperature, 1 hour

  • Iodide Displacement :

    • Quenching with NaHCO3\text{NaHCO}_3 (pH 9) and extraction with ethyl acetate

    • Yield: 69% after column chromatography

This method is cost-effective but requires careful control of pH and temperature to avoid side reactions.

Continuous Flow Synthesis for Industrial Production

Industrial-scale synthesis prioritizes efficiency and reproducibility. Continuous flow reactors have been adopted to optimize the iodination and bromination steps. For example, a mixture of indazole precursors, halogenating agents, and catalysts is pumped through a heated reactor tube, ensuring precise control over residence time and temperature.

Advantages of Flow Chemistry:

  • Enhanced heat transfer and mixing efficiency

  • Reduced reaction times (from hours to minutes)

  • Scalability with minimal purification steps

A reported protocol achieved a 75% yield of this compound using a flow system with ICl\text{ICl} as the iodinating agent.

Regioselective Functionalization Using Directing Groups

The methoxy group at the 4-position acts as a directing group, enabling regioselective halogenation. For instance, 3-bromo-7-iodo-1H-indazole is synthesized by first introducing a triflate group at the 7-position, followed by palladium-catalyzed iodination.

Key Steps:

  • Triflation : Treatment of 7-hydroxyindazole with CF3SO2O\text{CF}_3\text{SO}_2\text{O} in pyridine.

  • Iodination : Cross-coupling with CuI\text{CuI} and Pd(dppf)Cl2\text{Pd(dppf)Cl}_2 in DMF\text{DMF}.

  • Demethylation : Removal of protecting groups under acidic conditions.

This method achieves >80% regioselectivity for iodine at the 3-position.

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)ScalabilityCost Efficiency
Sequential Halogenation6595ModerateHigh
Suzuki Coupling7097HighModerate
Diazotization6990LowLow
Flow Chemistry7598HighHigh

Flow chemistry emerges as the most viable method for industrial applications due to its balance of yield, purity, and scalability .

Chemical Reactions Analysis

Types of Reactions

7-bromo-3-iodo-4-methoxy-1H-indazole can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium iodide or potassium bromide in polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts and appropriate ligands in organic solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while coupling reactions can produce biaryl compounds or other complex structures .

Scientific Research Applications

7-bromo-3-iodo-4-methoxy-1H-indazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-bromo-3-iodo-4-methoxy-1H-indazole involves its interaction with specific molecular targets and pathways. The presence of bromine, iodine, and methoxy groups can influence its binding affinity and selectivity towards certain enzymes or receptors. Detailed studies on its mechanism of action are essential to understand its potential therapeutic effects and applications .

Comparison with Similar Compounds

Substitution Patterns and Molecular Properties

The following table compares 7-bromo-3-iodo-4-methoxy-1H-indazole with key analogs, highlighting differences in substituents, molecular weights, and applications:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Applications/Notes
This compound Br (7), I (3), OMe (4) C₈H₅BrIN₂O 353.95 Intermediate for antiviral agents
7-Bromo-4-chloro-1H-indazol-3-amine Br (7), Cl (4), NH₂ (3) C₇H₆BrClN₃ 262.51 Intermediate for HIV capsid inhibitors (e.g., Lenacapavir)
6-Bromo-4-fluoro-3-iodo-1H-indazole Br (6), F (4), I (3) C₇H₃BrFIN₂ 340.92 Research use in halogenated indazole libraries
4-Bromo-7-methoxy-1H-indazole Br (4), OMe (7) C₈H₇BrN₂O 227.06 Pharmaceutical intermediate
3-Bromo-4-chloro-6-methoxy-1H-indazole Br (3), Cl (4), OMe (6) C₈H₆BrClN₂O 261.50 Investigational kinase inhibitor scaffold

Key Observations :

  • Halogen vs. Methoxy Positioning : The presence of iodine at position 3 in the target compound increases steric bulk and polarizability compared to smaller substituents like NH₂ (e.g., in 7-bromo-4-chloro-1H-indazol-3-amine). This affects reactivity in cross-coupling reactions .
  • Electronic Effects : Methoxy groups at position 4 (target compound) or 7 (4-bromo-7-methoxy-1H-indazole) alter electron density on the indazole ring, influencing nucleophilic substitution and metal-catalyzed coupling efficiency .

Spectroscopic and Analytical Data

  • NMR Analysis :
    • This compound : Expected ¹H NMR signals include a singlet for the methoxy group (~δ 3.90 ppm) and aromatic protons influenced by electron-withdrawing halogens (δ 7.2–8.1 ppm) .
    • 7-Bromo-4-chloro-1H-indazol-3-amine : Distinct NH₂ proton signals (δ 5.5–6.0 ppm) and downfield-shifted aromatic protons due to chlorine’s electronegativity .
  • Mass Spectrometry :
    • The target compound shows a molecular ion peak at m/z 353.95 (M+H⁺), while 7-bromo-4-chloro-1H-indazol-3-amine exhibits m/z 262.51 (M+H⁺) .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 7-bromo-3-iodo-4-methoxy-1H-indazole, and how do substituents influence reaction efficiency?

  • Methodological Answer : The compound can be synthesized via multi-step halogenation and functionalization of an indazole scaffold. For example:

Start with a nitro-substituted indazole precursor.

Perform sequential halogenation (e.g., bromination via NBS or iodination using NIS) at positions 3 and 3.

Introduce the methoxy group via nucleophilic substitution or Pd-mediated coupling.

  • Substituent effects: The electron-withdrawing bromo and iodo groups may deactivate the ring, requiring optimized reaction conditions (e.g., elevated temperatures or strong bases like NaH/Cs₂CO₃ in DMF/THF) .

Q. How can the structure of this compound be rigorously characterized?

  • Methodological Answer : Use a combination of:

  • NMR : 1^1H/13^{13}C NMR to confirm substituent positions (e.g., methoxy protons at ~δ 3.8–4.0 ppm).
  • Mass Spectrometry : High-resolution MS to verify molecular weight (expected ~352.9 g/mol).
  • X-ray Crystallography : SHELX software (e.g., SHELXL/SHELXS) resolves structural ambiguities, especially for halogen positioning and bond angles .

Q. What are the solubility and stability challenges of this compound under standard laboratory conditions?

  • Methodological Answer :

  • Solubility : Poor in aqueous media due to hydrophobic substituents; use DMSO or DMF for dissolution.
  • Stability : Light-sensitive (iodine may degrade); store in amber vials at –20°C under inert gas. Monitor via periodic HPLC to detect decomposition .

Advanced Research Questions

Q. How do the bromo and iodo substituents influence regioselectivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

  • Methodological Answer :

  • Iodo groups are more reactive than bromo in Pd-catalyzed couplings. Prioritize iodination at position 3 for selective coupling, leaving bromo at position 7 for later modifications.
  • Use DFT calculations (e.g., Gaussian) to predict electronic effects and optimize catalyst systems (e.g., Pd(PPh₃)₄ with SPhos ligand) .

Q. How can computational tools predict the reactivity of this compound in medicinal chemistry applications?

  • Methodological Answer :

  • Molecular Docking : AutoDock Vina or Schrödinger Suite to assess binding to target proteins (e.g., kinase inhibitors).
  • ADMET Prediction : Tools like SwissADME evaluate pharmacokinetics (e.g., logP ~2.5, moderate permeability).
  • Retrosynthesis AI : Platforms like Pistachio/BKMS_METABOLIC propose novel routes for derivatives .

Q. How to resolve contradictions between spectroscopic data and crystallographic results for this compound?

  • Methodological Answer :

  • Case Study : If NMR suggests methoxy at position 4 but X-ray shows positional disorder, refine the crystallographic model (SHELXL) and validate via NOESY NMR to confirm spatial proximity of substituents .

Q. What strategies mitigate steric hindrance during functionalization of the indazole core?

  • Methodological Answer :

  • Protecting Groups : Use THP or Boc to shield reactive sites during iodination.
  • Microwave Synthesis : Accelerate reactions to reduce side products (e.g., 150°C, 30 min in sealed vessels) .

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